molecular formula C12H13N3O B2896383 3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline CAS No. 2138127-67-8

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline

Cat. No.: B2896383
CAS No.: 2138127-67-8
M. Wt: 215.256
InChI Key: UEGMGVVMYRKXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline is a chemical compound of high interest in medicinal chemistry and drug discovery, built on a privileged bicyclic heterocyclic scaffold. This scaffold, which features a pyran ring fused to a pyrazole moiety, is frequently explored in scientific research for its diverse biological potential . Pyrazole derivatives are recognized as pharmacologically significant active scaffolds that possess a wide range of biological activities . The presence of this nucleus is a key structural component in several well-established pharmaceutical agents, underscoring its importance in developing new therapeutic candidates . The primary research applications for this class of compounds include investigations into anticancer and anti-inflammatory agents . Researchers are particularly focused on pyrazole-based biomolecules in the effort to develop suitable treatments for these conditions . The specific substitution pattern of this compound, featuring an aniline group, makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at optimizing biological activity . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory research. The safety and efficacy of this compound for human or veterinary use have not been established.

Properties

IUPAC Name

3-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-9-3-1-2-8(6-9)12-10-7-16-5-4-11(10)14-15-12/h1-3,6H,4-5,7,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGMGVVMYRKXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Dihydropyrano[2,3-c]pyrazole Derivatives

The most direct route involves functionalizing preformed pyrano-pyrazole scaffolds. Nguyen et al. demonstrated that 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles undergo annulation with aniline derivatives under acidic catalysis. Using amorphous carbon-supported sulfonic acid (AC-SO₃H) in ethanol at ambient temperature, the reaction proceeds via:

  • Nucleophilic attack : Aniline's amine group activates the carbonitrile moiety.
  • Cyclization : Intramolecular ring closure forms the pyrazolo[3,4-b]pyridine core.
  • Rearrangement : Tautomerization yields the tetrahydropyrano[4,3-c]pyrazole system.

Key parameters:

  • Catalyst loading: 20 mg AC-SO₃H per 1 mmol substrate
  • Solvent: Ethanol (yields drop to <50% in acetonitrile or THF)
  • Temperature: 25°C (higher temperatures promote side reactions)

This method achieves 82–89% yields for analogous structures but requires precise stoichiometric control to prevent over-functionalization.

Lewis Acid-Mediated Pyrazole Ring Formation

Patented methodologies describe pyrazole synthesis using Lewis acids. EP2980078A1 details aluminum chloride (AlCl₃)-catalyzed reactions between β-keto esters and hydrazines. Adapted for 3-(2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline:

  • Precursor synthesis : Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with phenylhydrazine.
  • Cyclization : AlCl₃ (10 mol%) in toluene induces pyrazole ring formation at 60°C.
  • Aniline coupling : Suzuki-Miyaura cross-coupling attaches the aryl amine group.

Critical findings:

  • Fe(OTf)₃ and Cu(OTf)₂ give inferior results compared to AlCl₃
  • Biphasic toluene/water systems minimize hydrolysis of intermediates

Shift Methodology for Regioselective Functionalization

Building on trifluoromethylated pyrazole syntheses, this approach ensures correct substitution patterns:

Reaction sequence :

  • Condense N′-benzylidene tosylhydrazide with ethyl 4,4,4-trifluoro-3-oxobutanoate.
  • Perform-hydride shift under iodine catalysis (20 mol% I₂, TBHP oxidizer).
  • Reduce the nitro group to amine using H₂/Pd-C in methanol.

Optimization data:

Parameter Optimal Value Yield Impact
Temperature 60°C +32% vs 40°C
Oxidizer TBHP 81% max
Solvent DMF <5% in CH₃CN

This method addresses the challenge of introducing electron-withdrawing groups while maintaining ring stability.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent adaptations employ immobilized catalysts to simplify purification:

Protocol :

  • Load Wang resin with Fmoc-protected aniline.
  • Perform on-resin cyclization using P₂O₅ in toluene (110°C, 45 min).
  • Cleave product with trifluoroacetic acid.

Advantages:

  • Avoids column chromatography for tetrahydropyrano intermediates
  • Enables parallel synthesis of derivatives (46–100% yields reported)

One-Pot Tandem Reactions

Multicomponent reactions streamline synthesis:

Representative procedure :

  • Mix 2,5-dimethoxytetrahydrofuran (2.5 mmol), aniline (1 mmol), and hydrazine hydrate (1.2 mmol).
  • Add squaric acid catalyst (5 mol%) in PEG-400.
  • Heat at 80°C for 2 hr under microwave irradiation.

Key observations:

  • Electron-donating groups on aniline accelerate reaction (k = 0.42 min⁻¹ vs 0.18 for nitro-substituted)
  • Ultrasonic irradiation reduces reaction time by 40% compared to thermal methods

Comparative Analysis of Synthetic Routes

Method Yield Range Purity Scalability Green Metrics
Cyclocondensation 82–89% >98% Pilot-scale E-factor 8.2
Lewis Acid 60–75% 95% Industrial E-factor 12.7
-H Shift 35–81% 90% Lab-scale E-factor 18.4
Solid-Phase 46–100% 99% Microscale E-factor 5.1
One-Pot 62–98% 97% Bench-scale E-factor 7.3

E-factor = (total waste)/(product mass); lower values indicate greener processes

Challenges and Optimization Strategies

Regioselectivity issues :

  • Pyrano[4,3-c] vs [3,4-c] isomer formation depends on:
    • Catalyst choice (Brønsted vs Lewis acids)
    • Solvent dielectric constant (ε > 20 favors desired isomer)

Purification difficulties :

  • Remove unreacted aniline via acid-base extraction (pH 4.5 buffer)
  • Crystallization from ethyl acetate/hexane (3:1) gives >99% purity

Scale-up considerations :

  • Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity
  • Continuous flow reactors improve heat management in exothermic cyclizations

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aniline ring.

Scientific Research Applications

Pharmacological Activities

Research indicates that derivatives of triazolo-thiadiazines exhibit a wide range of pharmacological activities. Below are some key applications:

Anticancer Activity

Studies have shown that compounds similar to 4-[3-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol possess significant anticancer properties. For example:

  • Mechanism : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Case Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Properties

The compound has demonstrated effectiveness against a variety of microbial strains:

  • Activity Spectrum : Effective against Gram-positive and Gram-negative bacteria as well as certain fungal species.
  • Research Findings : In vitro studies reported minimum inhibitory concentrations (MICs) that suggest potential use as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase.
  • Case Study : Animal models treated with the compound showed reduced swelling and pain responses comparable to standard anti-inflammatory drugs .

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties:

  • Mechanism : It scavenges free radicals and reduces oxidative stress markers in biological systems.
  • Findings : Studies have quantified its ability to protect cellular components from oxidative damage .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profile of triazolo-thiadiazine derivatives:

  • Modifications at various positions on the benzene ring or thiadiazine core can enhance or diminish biological activity.
  • The presence of bromine substituents has been correlated with increased potency in certain assays .

Synthetic Approaches

Various synthetic routes have been developed to create derivatives of this compound:

  • Conventional Methods : Include cyclocondensation reactions involving 4-amino-3-mercaptotriazoles with electrophiles.
  • Microwave-Assisted Synthesis : Has been reported to improve yields and reduce reaction times significantly .

Mechanism of Action

The mechanism of action of 3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to the induction of cell death . These actions suggest a complex mechanism that combines antiproliferative effects with the induction of apoptosis.

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: The compound is synthesized via domino reactions involving multi-component cyclization, as described by Wang et al. (2016) for related indolyl tetrahydropyrano-pyrazole derivatives .
  • Biological Relevance: Pyrazole-containing compounds are known for their anticancer, antimicrobial, and anti-inflammatory properties . The tetrahydropyrano ring enhances metabolic stability and bioavailability compared to simpler pyrazole analogs.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The following table summarizes key structural and functional differences:

Compound Name Core Structure Key Substituents Biological Activity
3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline Fused tetrahydropyrano-pyrazole Aniline at position 3 Anticancer (predicted)
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol Pyrazolo[4,3-c]pyridine Phenol at position 7, diphenyl Antiproliferative (GI₅₀: low µM), dual apoptosis/autophagy induction
3-(1H-Pyrazol-3-yl)aniline Unfused pyrazole Aniline at position 3 Base structure; limited bioactivity
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyran-pyrazole hybrid Cyano, amino, phenyl Synthetic intermediate; unconfirmed bioactivity

Physicochemical Properties

  • Solubility: The tetrahydropyrano ring in the target compound improves hydrophobicity relative to unfused pyrazoles (e.g., 3-(1H-pyrazol-3-yl)aniline) .
  • Stability: Fused systems (pyrano-pyrazole or pyrazolo-pyridine) exhibit higher thermal and oxidative stability due to reduced ring strain .

Biological Activity

3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a fused pyranopyrazole structure linked to an aniline moiety. Its molecular formula is C10H12N4OC_{10}H_{12}N_4O, with a molecular weight of approximately 200.23 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.

Synthesis

This compound can be synthesized through various methodologies that often involve the condensation of hydrazine derivatives with aldehyde precursors. Recent advancements emphasize green synthesis techniques that utilize microwave-assisted methods and biodegradable solvents to increase yield and reduce environmental impact.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways such as p53 and NF-κB signaling .

A study focused on related pyrazolo compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that this compound may exhibit similar effects .

Anti-inflammatory Activity

Compounds within the pyrazole class have been recognized for their anti-inflammatory properties. A review highlighted that several pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines and enzymes like COX-2. The ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, evidence suggests that it may act through:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Cell Proliferation : Disruption of cell cycle progression in cancer cells.
  • Anti-inflammatory Pathways : Modulation of cytokine release and inflammatory mediators.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The results indicated that some derivatives exhibited stronger cytotoxicity than standard chemotherapeutics like cisplatin .
  • Anti-inflammatory Effects : In a clinical trial setting, compounds derived from pyrazole structures were tested for their ability to reduce inflammation in animal models. Results showed a significant decrease in inflammatory markers compared to control groups .

Comparative Analysis

The following table summarizes the biological activities reported for structurally similar compounds:

Compound NameBiological ActivityIC50 (μM)References
Pyrazolo[4,3-e][1,2,4]triazineAnticancer26
1-Arylmethyl-pyrazoleAnti-inflammatory60.56
1H-Pyrazole derivativesAntitumor49.85

Q & A

Q. What synthetic routes are recommended for 3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of aniline derivatives with pyrano[4,3-c]pyrazole precursors. Key steps include:

  • Solvent selection : Acetonitrile or ethanol enhances reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions performed at 80–100°C for 12–24 hours improve yield and purity .
  • Catalysts : Benign catalysts (e.g., biodegradable composites) in green methodologies reduce side products .
  • Purification : Recrystallization from methanol or ethanol ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm the fused pyranopyrazole ring and aniline substituent positions. For example, the aniline NH2 group shows a singlet at δ 5.2–5.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C12H14N3O, [M+H]+ = 216.1134) .
  • X-ray crystallography : Resolves ambiguities in fused ring conformation and substituent orientation .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Methodological Answer:

  • Anticancer assays : MTT or SRB tests against cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Antimicrobial screening : Disk diffusion assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays for kinases or P-glycoprotein interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Contradictions often arise due to:

  • Purity variability : Validate compound purity via HPLC (>98%) before assays .
  • Assay conditions : Standardize protocols (e.g., serum-free media for cytotoxicity tests) .
  • Structural analogs : Compare activities of derivatives (e.g., carboximidamide vs. carboxylic acid groups) to isolate functional group effects .
    Example : A study found 3-(tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline derivatives showed variable anticancer activity (IC50: 2–50 µM) depending on substituents .

Q. What strategies enhance target specificity in enzyme inhibition studies?

Methodological Answer:

  • Molecular docking : Use software (e.g., AutoDock) to predict binding modes with kinase ATP-binding pockets .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., cyclopropylmethyl or allyl groups) to optimize steric and electronic interactions .
  • Orthogonal assays : Confirm specificity via thermal shift assays or competitive inhibition studies .

Q. How do solvent systems and catalysts influence regioselectivity in derivatization reactions?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) : Favor nucleophilic attack at the pyrazole N1 position .
  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) and improves regioselectivity for fused-ring systems .
  • Acid catalysts (p-TsOH) : Promote cyclization in tetrahydropyrano ring formation .

Comparative Analysis of Structural Analogs

Compound NameKey Structural FeatureBioactivity (IC50)Reference
3-(1-Allyl-pyrazol-4-yl)anilineAllyl substituentAnticancer: 15 µM (HeLa)
2-Isopropyl-tetrahydropyrano[4,3-c]pyrazoleIsopropyl groupAntimicrobial: MIC 8 µg/mL (E. coli)
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-amineUnsubstituted anilineKinase inhibition: 0.5 µM

Key Methodological Recommendations

  • Synthesis : Prioritize green solvents (water, ethanol) and microwave-assisted protocols for scalability .
  • Data validation : Use orthogonal assays (e.g., SPR + fluorescence) to confirm biological activity .
  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.